molecular formula C20H27N3O4 B2687232 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 872848-58-3

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Cat. No.: B2687232
CAS No.: 872848-58-3
M. Wt: 373.453
InChI Key: SSUMZJUCQBKOKS-UHFFFAOYSA-N
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Description

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to interact with various biological targets .

Preparation Methods

The synthesis of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of indole derivatives with diethylamino compounds under specific reaction conditions. The process may include steps such as nitration, reduction, and acylation to introduce the desired functional groups .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Due to its interaction with biological targets, it is investigated for potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals

Mechanism of Action

The mechanism of action of 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide include other indole derivatives such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Properties

IUPAC Name

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4/c1-5-22(6-2)18(24)12-23-11-16(15-9-7-8-10-17(15)23)19(25)20(26)21-14(3)13-27-4/h7-11,14H,5-6,12-13H2,1-4H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSUMZJUCQBKOKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC(C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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